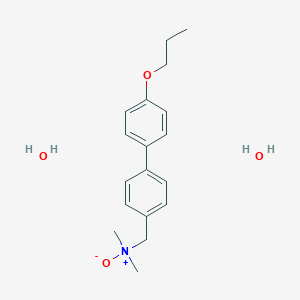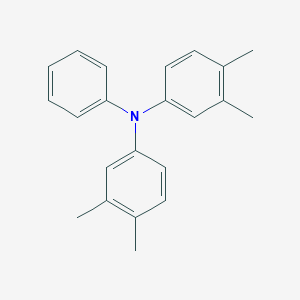![molecular formula C12H13F3N2O B068698 1-[4-(Trifluoromethyl)benzoyl]piperazine CAS No. 179334-12-4](/img/structure/B68698.png)
1-[4-(Trifluoromethyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)benzoyl]piperazine, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFP is a piperazine derivative that contains a trifluoromethylbenzoyl group, making it a highly polar and lipophilic molecule. This property makes TFP an ideal candidate for use as a fluorescent probe, a ligand for receptor binding studies, and as a tool for investigating the mechanisms of action of various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling for Metabolism Studies
Piperazine derivatives like 1-benzyl-4-picolinoyl-piperazine have been synthesized specifically for use in metabolism studies, where isotopes such as Carbon-14 and Tritium are introduced for tracing purposes. This approach can be applied to 1-[(4-Trifluoromethyl)benzoyl]piperazine to study its metabolic pathways and distribution in biological systems (Zólyomi & Budai, 1981).
Antimicrobial and Antioxidant Activities
Piperazine derivatives have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some compounds exhibit moderate antioxidant activity, indicating their potential in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
Drug Metabolism and Enzyme Involvement
The metabolic pathways of piperazine-based drugs have been extensively studied, identifying the enzymes involved in their oxidative metabolism. Such studies help in understanding the drug's pharmacokinetics and interactions within the human body, essential for drug development processes (Hvenegaard et al., 2012).
Anti-acetylcholinesterase Activity
Some piperazine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial for developing treatments for conditions like Alzheimer's disease. These compounds show promise due to their high potency and selectivity (Sugimoto et al., 1990).
Cancer Cell Cytotoxicity
Novel piperazine derivatives have been designed and demonstrated significant cell growth inhibitory activity on various cancer cell lines, indicating their potential application in cancer research and therapy (Yarim et al., 2012).
Antibacterial Activities
The synthesis of 1,4-disubstituted piperazines and their evaluation for antibacterial activities highlight the potential of piperazine derivatives in combating resistant strains of bacteria, contributing to the development of new antibacterial agents (Shroff et al., 2022).
Safety and Hazards
The safety information for “1-[4-(Trifluoromethyl)benzoyl]piperazine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
The primary target of 1-[4-(Trifluoromethyl)benzoyl]piperazine is the respiratory system . This compound has been studied for its potential applications in various fields, including its role as a central nervous system agent.
Mode of Action
It is known to interact with its targets in the respiratory system
Biochemical Pathways
It is suggested that this compound may have a variety of biochemical and physiological effects, but the specific pathways and their downstream effects require further investigation.
Result of Action
Eigenschaften
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTRUOBOJNFCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424607 |
Source


|
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179334-12-4 |
Source


|
| Record name | 1-Piperazinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)


![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)

